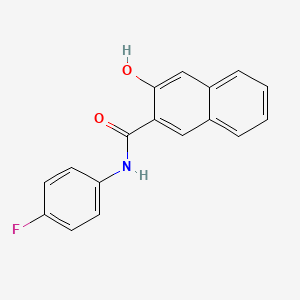

n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Description

N-(4-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide is a carboxamide derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 3 and a 4-fluorophenyl carboxamide moiety at position 2. The fluorine substituent on the phenyl ring is a critical structural feature, contributing to electronic effects (electron-withdrawing) and influencing physicochemical properties such as solubility and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNUXXSZHTXWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284413 | |

| Record name | N-(4-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-93-2 | |

| Record name | NSC37167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-fluoroaniline with 3-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, optimization of reaction conditions, and large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview

Research has demonstrated that n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide exhibits significant antimicrobial properties, particularly against various strains of bacteria and mycobacteria.

Key Findings

- Antibacterial Efficacy : The compound has shown effective inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 28.4 µmol/L .

- Antimycobacterial Activity : It demonstrated promising activity against Mycobacterium marinum and M. kansasii, with MIC values significantly lower than standard treatments like isoniazid .

Data Table: Antimicrobial Activity of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Anticancer Properties

Overview

The compound has been investigated for its potential as an anticancer agent, showing effects on cell proliferation and cytotoxicity in various cancer cell lines.

Key Findings

- Cell Proliferation Inhibition : In vitro studies indicated that n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide inhibited the proliferation of cancer cell lines such as THP-1 and MCF-7, with IC50 values indicating effective concentrations .

- Mechanism of Action : The compound appears to induce cell cycle arrest at the G1 phase, leading to reduced viability in treated cells .

Data Table: Anticancer Activity of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Structure-Activity Relationship (SAR)

Overview

The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity.

Key Findings

- Substituent Effects : Variations in the fluorine substitution on the phenyl ring have been correlated with changes in lipophilicity and biological activity, indicating that careful structural modifications can enhance efficacy against specific targets .

Data Table: SAR Insights for n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

| Substituent | Activity Profile | Reference |

|---|---|---|

| -F | Increased antibacterial activity | |

| -CF3 | Enhanced lipophilicity | |

| -Br | Variable effects on cytotoxicity |

Case Studies

Several studies have highlighted the potential applications of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide:

- Study on Antimicrobial Efficacy : A study published in the journal PMC reported that derivatives of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent activity against MRSA, suggesting its potential role in treating resistant infections .

- Cancer Cell Line Research : Another study examined the effects of this compound on MCF-7 cells, revealing significant antiproliferative effects and suggesting further investigation into its mechanisms could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The substitution pattern on the phenyl ring significantly impacts the electronic, steric, and biological properties of these carboxamide derivatives. Key analogs include:

N-(4-Chlorophenyl)-3-Hydroxynaphthalene-2-Carboxamide (Naftol AS-E)

- Molecular Formula: C₁₇H₁₂ClNO₂

- Molecular Weight : 297.74 g/mol

- Key Differences: The chlorine atom is larger (van der Waals radius: 1.75 Å) and less electronegative (Pauling scale: 3.0) compared to fluorine (1.47 Å, 4.0). Applications: Used as a chemical intermediate in dyes and pigments due to its stability .

N-(4-Methoxyphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Molecular Formula: C₁₈H₁₅NO₃

- Molecular Weight : 293.32 g/mol (estimated)

- Key Differences: Methoxy (-OCH₃) is an electron-donating group, increasing electron density on the phenyl ring. Enhanced solubility in polar solvents compared to halogenated analogs. Potential for altered binding interactions in biological systems due to hydrogen bonding capability .

N-(4-Acetylaminophenyl)-3-Hydroxynaphthalene-2-Carboxamide

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| N-(4-Fluorophenyl)-3-hydroxy-... | -F | 281.29 | ~3.2 | Moderate |

| N-(4-Chlorophenyl)-3-hydroxy-... (AS-E) | -Cl | 297.74 | ~3.8 | Low |

| N-(4-Methoxyphenyl)-3-hydroxy-... | -OCH₃ | 293.32 | ~2.5 | High |

| N-(4-Acetylaminophenyl)-3-hydroxy-... | -NHCOCH₃ | 320.34 | ~2.0 | Moderate |

Notes:

Biological Activity

N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound by reviewing existing research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The chemical structure of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide consists of a naphthalene backbone with a hydroxyl group and a carboxamide group substituted with a fluorophenyl moiety. This structural configuration is believed to influence its biological properties, particularly its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide exhibits significant antimicrobial activity against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 28.4 µmol/L against Mycobacterium marinum, outperforming standard antibiotics like isoniazid .

- Broad Spectrum Activity : It was effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant infections .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide have been evaluated in various cancer cell lines.

Case Studies:

- Cytotoxicity Assays : In studies involving human monocytic leukemia THP-1 cells, the compound demonstrated cytotoxic effects with an IC50 value of 16.9 μmol/L, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through oxidative stress mechanisms, which may be linked to its ability to inhibit key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of n-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide is crucial for optimizing its biological activity.

| Substituent | Biological Activity | MIC (µmol/L) |

|---|---|---|

| 4-Fluorophenyl | Antimicrobial | 28.4 |

| 3-Nitrophenyl | Antimycobacterial | 13.0 |

| 2-Methoxyphenyl | Antibacterial | 55.0 |

This table highlights how different substituents on the phenyl ring can significantly impact the compound's efficacy against various pathogens .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide?

Answer:

The synthesis typically involves coupling 3-hydroxynaphthalene-2-carboxylic acid with 4-fluoroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

- Activation: Pre-activation of the carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate.

- Coupling: Reaction with 4-fluoroaniline under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the naphthalene backbone, hydroxyl group (δ ~10–12 ppm), and fluorophenyl substituents (¹⁹F NMR for fluorine environment).

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₁₇H₁₂FNO₃, theoretical MW 297.08).

- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxyl O-H stretch) .

Basic: How can researchers initially screen for biological activity?

Answer:

- In Vitro Assays:

- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Anti-inflammatory: COX-2 inhibition assay using ELISA kits .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Replicate Experiments: Ensure standardized protocols (e.g., cell passage number, serum batch).

- Control Compounds: Use positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

- Dose-Response Analysis: Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).

- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-target complexes.

- QSAR: Develop models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to optimize selectivity for therapeutic targets?

Answer:

- SAR Studies: Modify substituents (e.g., halogen position on phenyl, hydroxyl group methylation) and test analogs.

- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify cross-reactivity.

- Crystallography: Co-crystallize with target proteins (e.g., PARP-1) to guide structural optimization .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

- Storage: -20°C in amber vials under argon to prevent oxidation of the hydroxyl group.

- Solution Stability: Dissolve in DMSO (≤10 mM) and use within 1 week; avoid freeze-thaw cycles.

- Degradation Analysis: Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced: How to investigate metabolic pathways in preclinical models?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope Labeling: Synthesize ¹⁴C-labeled analogs for tracking metabolic fate in vivo.

- CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: What strategies address poor aqueous solubility in formulation studies?

Answer:

- Salt Formation: React with sodium/potassium hydroxide to generate carboxylate salts.

- Nanoparticulate Systems: Use PLGA or liposomal encapsulation (sonication/emulsion methods).

- Co-Solvents: Optimize PEG-400/ethanol/water mixtures for in vivo dosing .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment.

- Pull-Down Assays: Use biotinylated probes or photoaffinity labeling followed by streptavidin enrichment.

- CRISPR Knockout: Compare activity in wild-type vs. target gene-KO cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.